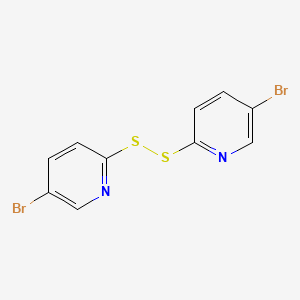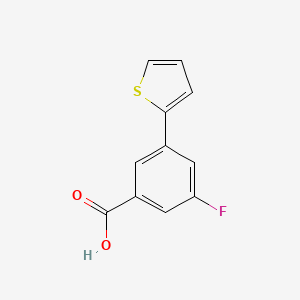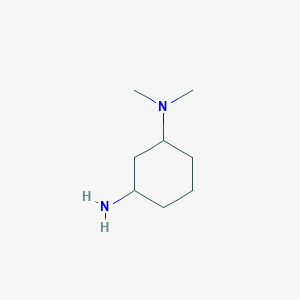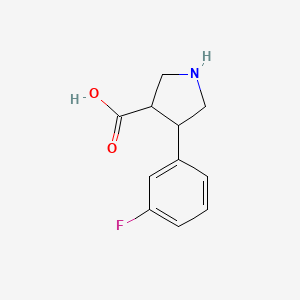
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular weight of 245.68 . It is also known as "(3R,4S)-4-(3-fluorophenyl)-3-pyrrolidinecarboxylic acid hydrochloride" . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, the incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization can lead to the formation of new ligands .Physical And Chemical Properties Analysis
“4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a white solid with a melting point of 234-240°C .Wissenschaftliche Forschungsanwendungen
Influenza Neuraminidase Inhibitors
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives have been explored in the design and synthesis of influenza neuraminidase inhibitors. The compound A-192558, with a pyrrolidine core structure, demonstrated potent inhibitory effects on influenza neuraminidase, showing significant potential in flu treatment (Wang et al., 2001).
RORγt Inverse Agonists
Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones, a class related to 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid, led to the discovery of selective, orally active RORγt inverse agonists. These compounds demonstrated promising selectivity and pharmacokinetic profiles, indicating potential therapeutic applications (Duan et al., 2019).
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) Cyclopropane-1-carboxamide
The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally related to 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid, was achieved, showing the versatility and potential for diverse applications in medicinal chemistry (Zhou et al., 2021).
Met Kinase Inhibitors
Studies on N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid, identified them as potent and selective Met kinase inhibitors, with potential applications in treating various cancers (Schroeder et al., 2009).
CCR1 Antagonists
Research into 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid derivatives, structurally related to 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid, resulted in potent CCR1 antagonists with potential therapeutic applications in rheumatoid arthritis (Latli et al., 2018).
Safety And Hazards
While specific safety and hazard information for “4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is not available, it is generally recommended to handle similar compounds with appropriate personal protective equipment, including a mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQZNWWPOLORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244065 | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047654-47-6 | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047654-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



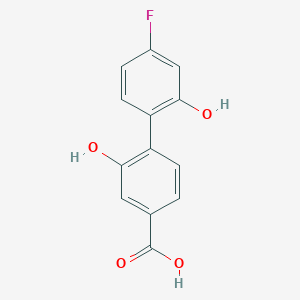
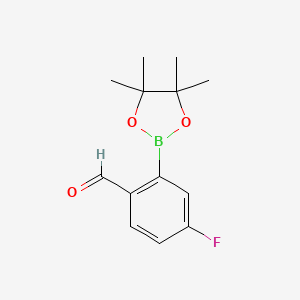
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
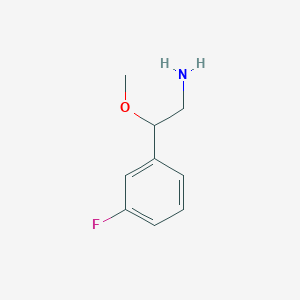
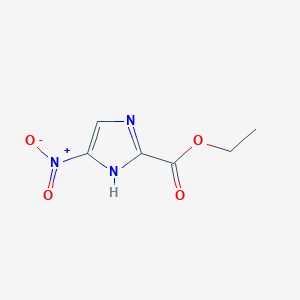
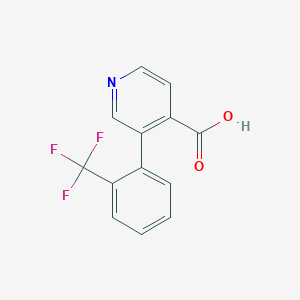
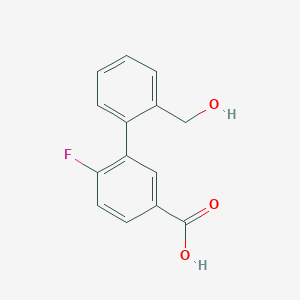

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
